molecular formula C11H19N3O5 B14550609 N-(3-Amino-3-oxopropanoyl)-D-leucylglycine CAS No. 62188-66-3

N-(3-Amino-3-oxopropanoyl)-D-leucylglycine

Cat. No.: B14550609
CAS No.: 62188-66-3
M. Wt: 273.29 g/mol
InChI Key: WRKSAORZHVQJLE-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-3-oxopropanoyl)-D-leucylglycine typically involves the reaction of 3-amino-3-oxopropanoic acid with D-leucylglycine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-3-oxopropanoyl)-D-leucylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

N-(3-Amino-3-oxopropanoyl)-D-leucylglycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Amino-3-oxopropanoyl)-D-leucylglycine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Amino-3-oxopropanoyl)-D-leucylglycine include:

Uniqueness

This compound is unique due to its specific structure and the presence of both amino and carboxylic acid functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

62188-66-3

Molecular Formula

C11H19N3O5

Molecular Weight

273.29 g/mol

IUPAC Name

2-[[(2R)-2-[(3-amino-3-oxopropanoyl)amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C11H19N3O5/c1-6(2)3-7(11(19)13-5-10(17)18)14-9(16)4-8(12)15/h6-7H,3-5H2,1-2H3,(H2,12,15)(H,13,19)(H,14,16)(H,17,18)/t7-/m1/s1

InChI Key

WRKSAORZHVQJLE-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)O)NC(=O)CC(=O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CC(=O)N

Origin of Product

United States

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